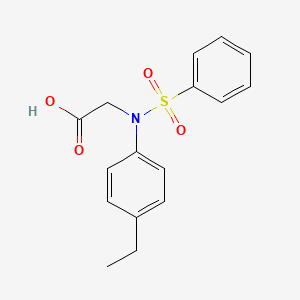

N-(4-ethylphenyl)-N-(phenylsulfonyl)glycine

Description

N-(4-ethylphenyl)-N-(phenylsulfonyl)glycine is a sulfonamide-containing glycine derivative characterized by a phenylsulfonyl group and a 4-ethylphenyl substituent. mass 383.418 g/mol) suggest a similar backbone . The ethyl group at the para position of the phenyl ring contributes to its lipophilicity and steric profile, which may influence biological activity and pharmacokinetic properties.

Properties

IUPAC Name |

2-[N-(benzenesulfonyl)-4-ethylanilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-2-13-8-10-14(11-9-13)17(12-16(18)19)22(20,21)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNZYLGOGJJPGJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-N-(phenylsulfonyl)glycine is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula: CHNOS

- Functional Groups: Sulfonyl group, ethyl and phenyl substituents on the nitrogen atoms.

The presence of these functional groups contributes to its biological activity, particularly through interactions with enzymes and receptors.

The biological activity of this compound primarily involves its ability to interact with specific molecular targets. The compound can modulate enzyme activity and receptor binding, which may lead to various biochemical effects. The sulfonyl and ethyl groups facilitate hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to target proteins .

1. Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its potential to inhibit specific enzymes involved in inflammatory pathways, suggesting a role in anti-inflammatory therapy .

2. Receptor Binding

The compound has shown promise in binding to G-protein-coupled receptors (GPCRs), which are critical for various physiological responses. This interaction could potentially modulate pain perception and inflammatory responses .

3. Therapeutic Applications

The therapeutic potential of this compound includes:

- Anti-inflammatory Effects: Its ability to inhibit enzymes linked to inflammation makes it a candidate for treating inflammatory diseases.

- Analgesic Properties: By modulating pain pathways through receptor interactions, it may serve as an analgesic agent.

- Anticancer Potential: Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines .

Case Studies

-

Inflammation Model Study

- A study evaluated the anti-inflammatory effects of this compound in a rodent model of arthritis. Results showed a significant reduction in inflammatory markers compared to control groups, indicating its potential as an anti-inflammatory drug.

- Cytotoxicity Assay

Table 1: Summary of Biological Activities

Table 2: Research Findings on Cytotoxicity

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Moderate |

| HeLa (Cervical Cancer) | 10 | High |

| A549 (Lung Cancer) | 20 | Moderate |

Scientific Research Applications

Synthesis of N-(4-ethylphenyl)-N-(phenylsulfonyl)glycine

The synthesis of this compound typically involves several key steps:

- Formation of the Glycyl Intermediate : The initial step involves reacting glycine with 4-ethylphenylamine and phenylsulfonyl chloride. This reaction leads to the formation of the desired compound through nucleophilic substitution.

- Esterification : The intermediate can be esterified with ethanol in the presence of a catalyst, such as sulfuric acid, to form ethyl N-(4-ethylphenyl)-N-(phenylsulfonyl)glycinate.

- Coupling Reaction : This step involves coupling the ester with an appropriate amine under conditions that promote amide bond formation, often using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Medicinal Chemistry Applications

This compound has shown promise in various medicinal chemistry applications:

- Pharmacological Activity : The compound is studied for its potential as a pharmacophore in drug design, particularly due to its ability to interact with specific biological targets, including enzymes and receptors. Its sulfonamide structure suggests potential antibacterial properties, as many sulfonamides inhibit bacterial growth by interfering with folate synthesis .

- Therapeutic Potential : Preliminary studies indicate that compounds with similar structures may exhibit anti-inflammatory and analgesic effects, making them candidates for further investigation in therapeutic applications. For instance, derivatives of this compound have been evaluated for their antimicrobial activity against various bacterial and fungal strains .

Organic Synthesis Applications

In organic synthesis, this compound serves as a valuable building block for synthesizing more complex molecules. Its reactivity can be exploited in various synthetic pathways:

- Building Block for Complex Molecules : The compound's functional groups allow for diverse substitution reactions that can introduce new functional groups onto the aromatic rings, facilitating the synthesis of novel compounds with tailored properties .

- Material Science Applications : Research is ongoing into the use of this compound in developing novel materials, including polymers and coatings that exhibit specific properties due to their chemical structure .

Case Studies and Research Findings

Several studies have investigated the biological activity and potential applications of this compound:

- Antimicrobial Studies : Research has shown that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, minimum inhibitory concentration (MIC) studies demonstrated effectiveness against strains like Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The mechanism by which this compound exerts its effects involves binding to specific molecular targets, modulating their activity through hydrogen bonding and hydrophobic interactions due to the presence of sulfonyl and ester groups .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical parameters of N-(4-ethylphenyl)-N-(phenylsulfonyl)glycine with its analogs:

Key Observations :

- Substituent Effects: The 4-ethyl group in the target compound balances moderate lipophilicity and steric bulk, contrasting with the 4-phenoxy group (more polar but bulkier) and 4-chloro/4-methoxy groups (electron-withdrawing/donating effects) .

- Ester Derivatives : Methyl esters (e.g., ) exhibit lower molecular weights and enhanced solubility compared to free carboxylic acids but may require hydrolysis for bioactivity.

Crystallographic and Analytical Data

- Structural Validation : Compounds in this class are routinely analyzed via X-ray crystallography using programs like SHELXL and ORTEP-III . For example, N-acetyl-4-(benzenesulfonamido)phenylglycine was refined with R-factors <0.05, confirming precise bond lengths and angles .

- Spectroscopic Confirmation : ¹H/¹³C NMR and MS (ESI) data are critical for verifying purity and structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.